(E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a thiazole ring, an azetidine ring, and a thiophene ring
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In materials science, the compound’s structural features might be exploited in the design of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.
Coupling Reactions: The thiazole and azetidine intermediates are then coupled using appropriate linkers and reagents to form the desired compound.
Final Assembly: The thiophene ring is introduced through a Heck reaction or similar cross-coupling reactions, ensuring the (E)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond or the thiazole ring, potentially leading to dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Mechanism of Action
The mechanism by which (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects would depend on its specific application. For instance, in a biological context, it might inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-12(4-3-11-2-1-6-18-11)15-8-10(9-15)17-13-14-5-7-19-13/h1-7,10H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOCLMVLJIQEE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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